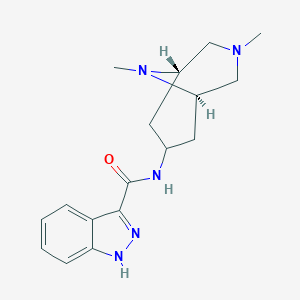

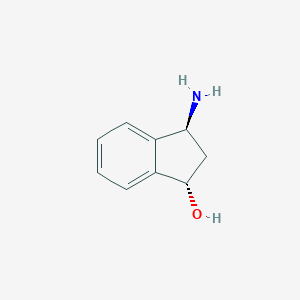

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

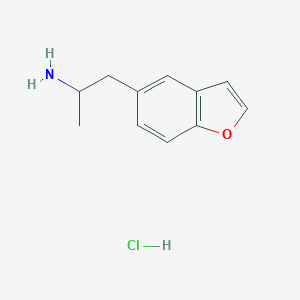

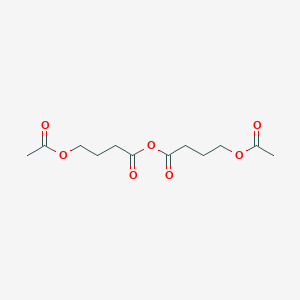

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol, also known as 3-Amino-2,3-dihydro-1H-inden-1-ol or 3-ADI, is an organic compound belonging to the indene family. It is an important intermediate in organic synthesis and is also used as a building block for pharmaceuticals and other compounds. 3-ADI has a wide range of applications in the fields of biochemistry and pharmacology, due to its unique structure and properties.

科学的研究の応用

Sensors and Biosensors for Amino Acids

Research on sensors and biosensors has emphasized the importance of amino acids like phenylalanine, tyrosine, and tryptophan due to their impact on the central nervous system and their roles in disease monitoring. Conducting polymers and molecularly imprinted polymers have been utilized for the electrochemical detection of these amino acids, showcasing potential for the development of devices for medicine and pharmacy quality control (Dinu & Apetrei, 2022).

Biomedical Applications of Poly(amino acid)s

Poly(amino acid)s, built from natural amino acids, have shown promise in biomedical applications due to their biocompatibility, biodegradability, and metabolizable degradation products. Research has explored their use as delivery vehicles for genes and drugs, highlighting their potential in non-viral gene delivery vectors and inhalable drug delivery systems (Thompson & Scholz, 2021).

Enzymatic Synthesis of D-Amino Acids

D-Amino acids, which are not used for protein synthesis in nature, have garnered interest for their specific physiological functions and applications in pharmaceuticals. Enzymatic methods have been developed for the synthesis of D-amino acids, aiming for processes that are atom-economical, cost-effective, and environmentally friendly (Pollegioni, Rosini, & Molla, 2020).

Biosensors for D-Amino Acids

The need for rapid and selective determination of D-amino acids in various contexts, including food safety, human health, and neurological research, has led to the development of biosensors. These tools aim to overcome challenges related to selectivity and the simultaneous assay of L- and D-amino acids, promoting research into their neurological roles (Rosini, D’Antona, & Pollegioni, 2020).

Chitosan and its Antimicrobial Potential

Chitosan, an aminopolysaccharide biopolymer, has been explored for its unique antimicrobial potential due to its high charge density and reactive groups. Its versatility across various scientific and industrial applications, including antimicrobial systems, underscores the potential of amino-acid-based polymers (Raafat & Sahl, 2009).

作用機序

Target of Action

For instance, Idarubicin, an anthracycline antibiotic, exerts its effects on cancer cells via two different mechanisms . Another compound, a derivative of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol, has been identified as a potent, selective group III metabotropic glutamate receptor antagonist .

Mode of Action

For example, Idarubicin intercalates between the bases of DNA, blocking DNA synthesis and transcription, and inhibits the activity of an enzyme, topoisomerase type II .

Biochemical Pathways

For instance, the group III metabotropic glutamate receptor antagonist inhibits L-AP4-sensitive presynaptic mGluR on primary afferent terminals in the spinal cord .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as ramipril, have been studied extensively .

Result of Action

For example, the 1S–3S two-photon transition of hydrogen in a thermal atomic beam was studied using a home-made cw laser source at 205 nm .

Action Environment

The widespread use of antiseptics and disinfectants has prompted speculation on the development of microbial resistance, in particular whether antibiotic resistance is induced by antiseptics or disinfectants .

特性

IUPAC Name |

(1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVIGUZMXLBANS-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=CC=CC=C2[C@H]1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol](/img/structure/B127294.png)

![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)

![Bis[4-(hydroxymethyl)phenyl] disulfide](/img/structure/B127315.png)

![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)

![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)